molecular formula C17H17ClN2S B5139688 [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione

[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione

Cat. No.: B5139688
M. Wt: 316.8 g/mol
InChI Key: ULMJXEJXMJCLDS-UHFFFAOYSA-N
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Description

[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a piperazine ring substituted with a 3-chlorophenyl group and a phenylmethane-1-thione moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione typically involves the reaction of 3-chlorophenylpiperazine with phenylmethanethione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Research has demonstrated that [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione exhibits a range of biological activities:

  • Antimicrobial Properties : Several studies have indicated that thione derivatives possess significant antimicrobial activity against various pathogens. The presence of the piperazine moiety is believed to enhance this activity by improving solubility and bioavailability .
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent in preclinical models. Its efficacy was evaluated using the carrageenan-induced paw edema model in mice, demonstrating a reduction in inflammation markers .
  • Antioxidant Activity : Some derivatives have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential use in oxidative stress-related conditions .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Evaluation : In a study evaluating various thione derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anti-inflammatory Research : A systematic investigation into the anti-inflammatory properties revealed that this compound effectively inhibited pro-inflammatory cytokines in vitro. Additionally, it demonstrated a dose-dependent reduction in edema in vivo, supporting its use in treating inflammatory diseases .
  • Neuropharmacological Studies : Some derivatives of this compound have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. These studies suggest that modifications to the piperazine ring can enhance central nervous system penetration and efficacy .

Mechanism of Action

The mechanism of action of [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a piperazine ring with a 3-chlorophenyl group and a phenylmethane-1-thione moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

The compound [4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. We will also present relevant data tables and summarize findings from various studies.

Chemical Structure and Synthesis

The compound is synthesized through the Mannich reaction, which involves the reaction of piperazine derivatives with phenylmethane-1-thione. The synthesis process typically includes confirmation of the chemical structure via techniques such as NMR and elemental analysis.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity associated with this compound and its derivatives.

Key Findings:

  • The compound exhibited strong activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.49 µg/mL to 62.5 µg/mL for different strains .
  • It also showed fungistatic activity against yeast strains such as Candida glabrata and Candida parapsilosis.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundMIC (µg/mL)Activity Type
This compound0.49Against C. parapsilosis
This compound62.5Against E. coli
Other derivativesVariesVarious bacterial strains

Anticancer Activity

The anticancer potential of the compound has been evaluated using various cancer cell lines through MTT assays.

Key Findings:

  • Some derivatives demonstrated cytotoxicity against cancer cell lines, although they were less potent than standard chemotherapeutic agents like 5-fluorouracil .
  • The presence of the piperazine moiety is believed to enhance the anticancer activity by interacting with specific cellular targets.

Table 2: Anticancer Activity of Selected Compounds

CompoundIC50 (µM)Cell Line Tested
This compound>10L929 Fibroblast Cells
Derivative A5.0MCF-7 Breast Cancer Cells
Derivative B3.2HeLa Cervical Cancer Cells

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease.

Key Findings:

  • The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Enzyme inhibition studies indicated that modifications to the piperazine core could enhance the inhibitory activity against urease, which is relevant in treating urinary tract infections.

Table 3: Enzyme Inhibition Data

CompoundIC50 (µM)Enzyme Target
This compound10.0Acetylcholinesterase
Derivative C8.5Urease
Derivative D12.0Urease

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

  • Antimicrobial Efficacy: A study reported that a series of piperazine derivatives demonstrated significant antibacterial effects in vitro, leading to further exploration for potential therapeutic uses in treating bacterial infections .
  • Anticancer Properties: Research indicated that certain derivatives exhibited selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for future drug development .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJXEJXMJCLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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